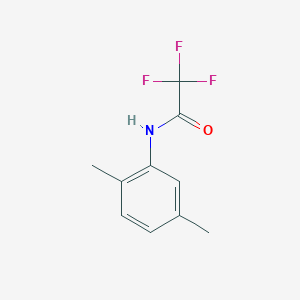

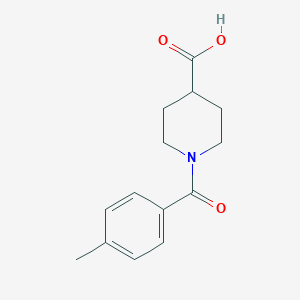

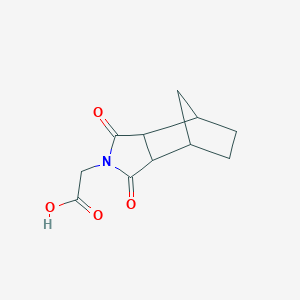

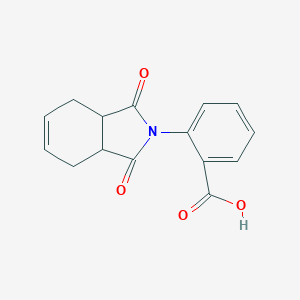

![molecular formula C14H9N3O3 B186301 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 817172-44-4](/img/structure/B186301.png)

2-(4-Nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Descripción general

Descripción

2-(4-Nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to the broad spectrum of biological activity profiles displayed . They are considered as privileged structures because of their occurrence in many natural products .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed in the past decade . These protocols focus on the ecological impact of the methods and on the mechanistic aspects as well . The synthesis of imidazo[1,2-a]pyridines is assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Chemical Reactions Analysis

The reaction output of imidazo[1,2-a]pyridines is strongly dependent on the substituents of both reactants, independent of the catalyst used . Several carboxylic and sulfonic acids have been tested as catalysts, and it was found that isoquinoline-5-sulfonic acid is the most effective in this particular transformation .Aplicaciones Científicas De Investigación

Scientific Research Applications of 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Catalytic Activities

2-(4-Nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde and its derivatives demonstrate significant catalytic activities. For instance, the compound has been utilized in the oxidation of catechol to o-quinone, showcasing its potential as an effective catalyst in oxidation reactions. This catalytic activity is influenced by various factors including the nature of the ligand, transition metals, ion salts, and the concentration of the complex (Saddik et al., 2012).

Synthesis of Imidazo[1,2-a]pyridine Derivatives

This compound plays a crucial role in the synthesis of various imidazo[1,2-a]pyridine derivatives. For example, it's involved in water-mediated hydroamination and silver-catalyzed aminooxygenation processes to produce methylimidazo[1,2-a]pyridines and other related compounds. These syntheses are notable for their operational simplicity and clean reaction profiles, utilizing environmentally benign solvents (Mohan et al., 2013).

Pharmaceutical Applications

2-(4-Nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde derivatives have been synthesized and studied for their antibacterial and antifungal activities. These studies suggest potential applications in developing new antimicrobial agents. The compound's role in synthesizing oxopyrimidines and thiopyrimidines further underscores its significance in medicinal chemistry (Ladani et al., 2009).

Synthesis of Imidazo[1,2-a]pyridines and Indoles

The compound is also instrumental in synthesizing imidazo[1,2-a]pyridines and indoles, demonstrating its versatility in organic synthesis. It reacts with triethylamine to yield these compounds, showcasing the compound's reactivity and potential for creating diverse chemical structures (Khalafy et al., 2002).

Direcciones Futuras

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . This review will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .

Propiedades

IUPAC Name |

2-(4-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O3/c18-9-12-14(15-13-3-1-2-8-16(12)13)10-4-6-11(7-5-10)17(19)20/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIGABTQRYBWHNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(N2C=C1)C=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363194 | |

| Record name | 2-(4-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |

CAS RN |

817172-44-4 | |

| Record name | 2-(4-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

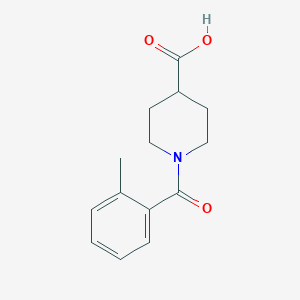

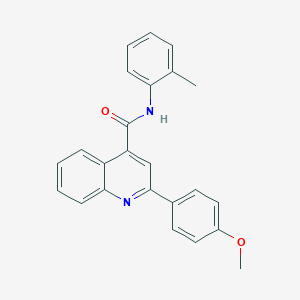

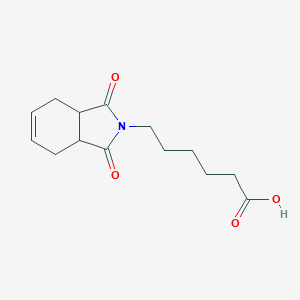

![Ethyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name)](/img/structure/B186233.png)